molecular formula C16H16FNO4S B2643960 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide CAS No. 1421456-23-6

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2643960
CAS No.: 1421456-23-6
M. Wt: 337.37
InChI Key: DAJRMKKRVKXDMH-UHFFFAOYSA-N
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Description

N-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a dihydrobenzofuran core linked to a 2-hydroxyethylamine group and a 2-fluorobenzenesulfonamide moiety. Such compounds are frequently explored for antimicrobial, anti-inflammatory, or enzyme-inhibitory activities due to the sulfonamide group’s versatility in interacting with biological systems .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4S/c17-13-3-1-2-4-16(13)23(20,21)18-10-14(19)11-5-6-15-12(9-11)7-8-22-15/h1-6,9,14,18-19H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJRMKKRVKXDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide typically involves multiple steps. One common approach is to start with the formation of the 2,3-dihydrobenzofuran ring system, which can be achieved through cyclization reactions involving appropriate precursors . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, while the fluorobenzenesulfonamide group can be added through sulfonylation reactions using fluorobenzenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine .

Mechanism of Action

The mechanism of action of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzofuran moiety is known for its ability to interact with a wide range of biological targets, while the sulfonamide group can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Analysis

Key Analogs Identified :

N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide ():

  • Core Structure : Benzoxazole instead of dihydrobenzofuran.
  • Substituents : Furan and thiophene groups replace fluorobenzene.
  • Implications : The benzoxazole core may reduce metabolic stability compared to dihydrobenzofuran. Thiophene and furan substituents introduce heteroatoms that could alter electronic properties but lack fluorine’s electronegative effects .

5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides ():

  • Core Structure : Furan-based sulfonamide.
  • Substituents : Varied phenyl groups instead of fluorobenzene.
  • Implications : The absence of fluorine and dihydrobenzofuran may reduce target selectivity and bioavailability. These analogs demonstrated antimicrobial activity, suggesting the sulfonamide group’s critical role .

N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (): Core Structure: Quinoline with fluorophenylamino substituents. Implications: Fluorine’s presence in a different scaffold highlights its role in enhancing binding interactions. However, the quinoline core differs significantly in solubility and pharmacokinetics from dihydrobenzofuran-based compounds .

Hypothesized Pharmacological and Physicochemical Properties

Property Target Compound Analog Analog
Core Structure Dihydrobenzofuran Benzoxazole Furan
Key Substituents 2-Fluorobenzenesulfonamide, 2-hydroxyethyl Furan, thiophene, 3-methyl Substituted phenyl, methyl
Molecular Weight (Da)* ~365 (estimated) ~420 (estimated) ~350–400 (estimated)
logP (Predicted) ~2.5 (moderate lipophilicity) ~3.0 (higher lipophilicity due to thiophene) ~2.8 (varies with phenyl substituents)
Biological Activity Antimicrobial (hypothesized) Unreported Antimicrobial
Key Observations :
  • Fluorine’s Role: The 2-fluorobenzenesulfonamide group in the target compound likely enhances target binding compared to non-fluorinated analogs (e.g., compounds) through electronegative interactions .
  • Metabolic Stability : The dihydrobenzofuran core may offer superior metabolic stability over furan or benzoxazole analogs, which are prone to oxidative degradation .
  • Solubility: The 2-hydroxyethyl group in the target compound could improve aqueous solubility compared to bulkier substituents in ’s quinoline derivatives .

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the dihydrobenzofuran moiety and a hydroxylated ethyl chain may enhance its interaction with biological targets. The molecular structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C14H16FNO3S
Molecular Weight 299.35 g/mol

Anti-inflammatory Activity

Research indicates that compounds structurally similar to this compound can significantly reduce inflammation. For example, studies on related benzofuran derivatives have shown inhibition of COX and LOX activities at micromolar concentrations .

Antitumor Effects

A study evaluating benzofuran derivatives found that certain N-substituted phenylamide derivatives exhibited potent anticancer activity against various cancer cell lines. The mechanism involved the inhibition of NF-kB signaling pathways, which are crucial for cell survival and proliferation .

Case Studies

  • Topical Anti-inflammatory Agent : A derivative similar to this compound was evaluated for its anti-inflammatory properties in a mouse model. It demonstrated significant inhibition of leukotriene production and reduced inflammatory responses in skin models .
  • Anticancer Evaluation : In vitro studies on benzofuran derivatives showed promising results against breast cancer cell lines, with IC50 values indicating effective cytotoxicity. These studies suggest potential applications for the compound in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide, and what reaction conditions are critical for optimizing yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with functionalization of the dihydrobenzofuran core, followed by sulfonamide coupling. Key steps include nucleophilic substitution and hydroxyl group protection/deprotection .
  • Critical conditions :
  • Solvents : Use polar aprotic solvents (e.g., dimethylformamide, dichloromethane) to enhance reactivity .
  • Temperature : Maintain 0–5°C during sulfonamide coupling to minimize side reactions .
  • Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (eluent: 3:1 hexane/ethyl acetate) achieves >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry (e.g., dihydrobenzofuran proton signals at δ 3.1–4.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 377.12) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects impurities (e.g., unreacted intermediates) .

Q. What preliminary biological activities have been reported for this compound, and what assay platforms are typically employed?

  • Methodology :

  • Antimicrobial assays : Broth microdilution (MIC values against S. aureus: 8–16 µg/mL) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition IC50_{50}: ~2.5 µM) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., IC50_{50} >50 µM in HeLa cells) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across different studies?

  • Methodology :

  • Standardized protocols : Replicate assays under identical conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Purity verification : Use orthogonal methods (NMR, HPLC-MS) to rule out impurities (e.g., residual DMF) skewing activity .
  • Meta-analysis : Compare dose-response curves and statistical significance thresholds (p <0.05) across datasets .

Q. What strategies are recommended for optimizing the synthetic route to improve scalability while maintaining stereochemical fidelity?

  • Methodology :

  • Flow chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for sulfonamide coupling .
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling steps (yield improvement: 70% → 85%) .
  • In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real time .

Q. What computational methods are suitable for predicting the binding interactions of this compound with potential biological targets?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (binding energy: −9.2 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding mode persistence .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. How does the introduction of fluorine at the benzenesulfonamide moiety influence the compound’s physicochemical properties and target binding affinity?

  • Methodology :

  • Lipophilicity : Measure logP (fluorinated analog: 2.8 vs. non-fluorinated: 2.2) via shake-flask method .
  • Electronic effects : 19^{19}F NMR chemical shifts (δ −115 ppm) indicate electron-withdrawing effects enhancing sulfonamide acidity .
  • Binding assays : Compare IC50_{50} values with fluorine-free analogs (e.g., 2.5 µM vs. 8.7 µM for COX-2 inhibition) .

Q. What experimental approaches are recommended to assess the compound’s stability under physiological conditions?

  • Methodology :

  • Forced degradation : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; analyze degradation products via LC-MS .
  • Light/heat stability : Expose solid compound to 40°C/75% RH or UV light (ICH Q1B guidelines) .
  • Metabolic stability : Use liver microsomes (e.g., human CYP450 isoforms) to quantify half-life (t1/2_{1/2}: ~45 min) .

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